Cas no 167644-49-7 (3-(1,3-Dioxan-2-yl)propiophenone)

3-(1,3-Dioxan-2-yl)propiophenone is a specialized organic compound featuring a propiophenone backbone substituted with a 1,3-dioxane ring. This structure imparts unique reactivity and stability, making it valuable as an intermediate in synthetic organic chemistry, particularly in the preparation of pharmaceuticals, agrochemicals, and fine chemicals. The dioxane moiety enhances solubility and offers selective protection for carbonyl functionalities, facilitating controlled transformations. Its well-defined molecular architecture ensures consistent performance in multi-step syntheses. The compound is characterized by high purity and stability under standard conditions, ensuring reliable handling and storage. Its versatility in forming carbon-carbon and carbon-heteroatom bonds underscores its utility in advanced chemical synthesis.
3-(1,3-Dioxan-2-yl)propiophenone structure
167644-49-7 structure
Product Name:3-(1,3-Dioxan-2-yl)propiophenone
CAS No:167644-49-7
MF:C13H16O3
MW:220.264344215393
CID:1348247
PubChem ID:15207803
Update Time:2025-05-23

3-(1,3-Dioxan-2-yl)propiophenone Chemical and Physical Properties

Names and Identifiers

    • 3-(1,3-dioxan-2-yl)-1-phenylpropan-1-one
    • 3-(1,3-Dioxan-2-Yl)Propiophenone
    • AC1Q5H6E
    • SureCN2207700
    • CTK4D2724
    • AGN-PC-004617
    • AG-E-17017
    • KB-176803
    • AKOS016023247
    • MFCD02261787
    • CS-0336907
    • DTXSID50570021
    • SCHEMBL2207700
    • 167644-49-7
    • 3-(1,3-Dioxan-2-yl)propiophenone
    • MDL: MFCD02261787
    • Inchi: 1S/C13H16O3/c14-12(11-5-2-1-3-6-11)7-8-13-15-9-4-10-16-13/h1-3,5-6,13H,4,7-10H2
    • InChI Key: BMMLPRAKMUDLCT-UHFFFAOYSA-N
    • SMILES: O1CCCOC1CCC(C1C=CC=CC=1)=O

Computed Properties

  • Exact Mass: 220.11000
  • Monoisotopic Mass: 220.109944368g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 16
  • Rotatable Bond Count: 4
  • Complexity: 215
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.9
  • Topological Polar Surface Area: 35.5Ų

Experimental Properties

  • PSA: 35.53000
  • LogP: 2.41250

3-(1,3-Dioxan-2-yl)propiophenone Customs Data

  • HS CODE:2932999099
  • Customs Data:

    China Customs Code:

    2932999099

    Overview:

    2932999099. Other heterocyclic compounds containing only oxygen heteroatoms. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%

    Declaration elements:

    Product Name, component content, use to

    Summary:

    2932999099. other heterocyclic compounds with oxygen hetero-atom(s) only. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%

3-(1,3-Dioxan-2-yl)propiophenone Pricemore >>

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Additional information on 3-(1,3-Dioxan-2-yl)propiophenone

Comprehensive Analysis of 3-(1,3-Dioxan-2-yl)propiophenone (CAS No. 167644-49-7): Properties, Applications, and Industry Insights

3-(1,3-Dioxan-2-yl)propiophenone (CAS No. 167644-49-7) is a specialized organic compound gaining attention in pharmaceutical and fine chemical research. This ketone derivative, characterized by its dioxane ring structure, serves as a versatile intermediate in synthetic chemistry. Its unique molecular architecture, combining a propiophenone backbone with a 1,3-dioxane moiety, enables diverse reactivity patterns that are increasingly valuable in modern organic synthesis.

The compound's chemical stability and solubility profile make it particularly useful in controlled reaction environments. Recent studies highlight its potential as a building block for complex molecular frameworks, especially in the development of bioactive compounds. Researchers are exploring its applications in asymmetric synthesis, where its chiral center offers opportunities for stereoselective transformations—a hot topic in current medicinal chemistry discussions.

From an industrial perspective, 3-(1,3-Dioxan-2-yl)propiophenone addresses several contemporary challenges in green chemistry. Its synthesis can be optimized for atom economy, aligning with the pharmaceutical industry's push toward sustainable manufacturing practices. The compound's protecting group functionality is particularly relevant to researchers developing targeted drug delivery systems, a field experiencing exponential growth due to advances in precision medicine technologies.

Analytical characterization of CAS 167644-49-7 reveals excellent thermal stability up to 150°C, making it suitable for various high-temperature reactions. Spectroscopic data (including NMR and HRMS profiles) confirm its structural integrity, while computational chemistry studies predict interesting molecular interactions with biological targets. These properties position the compound as valuable for structure-activity relationship studies in drug discovery pipelines.

The scalable synthesis of 3-(1,3-Dioxan-2-yl)propiophenone has attracted attention from process chemists working on continuous flow chemistry implementations. Recent patent literature suggests innovative applications in material science, particularly as a precursor for functional polymers with tailored properties. These developments coincide with growing industry demand for high-performance specialty chemicals that enable advanced technological applications.

Quality control protocols for 167644-49-7 emphasize rigorous HPLC purity testing and residual solvent analysis, reflecting pharmaceutical-grade standards. The compound's shelf stability under nitrogen atmosphere has been documented for extended periods, addressing common concerns about chemical storage in research facilities. These characteristics contribute to its growing adoption in combinatorial chemistry platforms and high-throughput screening applications.

Emerging research explores the compound's potential in photocatalysis and electrochemical synthesis—two cutting-edge areas receiving substantial funding in academic and industrial settings. The dioxane-protected carbonyl group demonstrates interesting reactivity under visible light irradiation, opening possibilities for energy-efficient transformations. Such findings align with global research priorities in alternative energy and carbon-neutral processes.

From a commercial standpoint, 3-(1,3-Dioxan-2-yl)propiophenone fills an important niche in the custom synthesis market. Suppliers report increasing demand from contract research organizations (CROs) engaged in fragment-based drug design. The compound's price trajectory reflects its growing importance, with market analysts noting its inclusion in several strategic chemical inventories maintained by major research institutions.

Environmental and safety assessments of CAS 167644-49-7 indicate favorable profiles compared to traditional organic intermediates. Its biodegradation potential and ecotoxicity data meet current regulatory standards for industrial chemicals, making it an attractive option for companies implementing green chemistry metrics. These attributes contribute to its inclusion in several sustainable chemistry initiatives gaining traction worldwide.

Future research directions for this compound likely involve catalytic applications and multicomponent reactions, areas where its structural features offer distinct advantages. The scientific community continues to investigate its potential in click chemistry applications and metal-organic frameworks (MOFs), reflecting broader trends in materials innovation. As synthetic methodologies evolve, 3-(1,3-Dioxan-2-yl)propiophenone stands poised to play increasingly significant roles across multiple chemistry-driven industries.

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